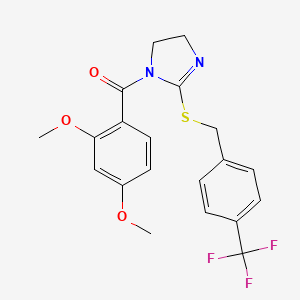
(2,4-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H19F3N2O3S and its molecular weight is 424.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2,4-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has garnered attention in recent research due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory applications. This article delves into the compound's biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as:
It features a dimethoxyphenyl group and a trifluoromethylbenzyl thioether linked to a dihydroimidazole moiety. These structural elements are significant as they contribute to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating various signaling pathways involved in cellular processes such as proliferation and apoptosis. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| K-562 (Leukemia) | 0.67 | |
| MDA-MB-435 (Melanoma) | 0.80 | |
| HCT-116 (Colon Cancer) | 0.87 |
These values indicate that the compound exhibits potent cytotoxic effects against multiple cancer types, suggesting its potential as a therapeutic agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses. For example, in a study assessing its efficacy against inflammation-induced by lipopolysaccharides (LPS), the compound significantly reduced levels of TNF-alpha and IL-6 in vitro.
Case Studies
- Study on Leukemia Treatment : In a controlled study involving K-562 cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an observed IC50 value of 0.67 µM. This study highlights the potential for developing this compound into a targeted therapy for leukemia .
- Melanoma Research : Another study focused on MDA-MB-435 cells demonstrated that the compound could induce apoptosis through caspase activation pathways. The results indicated that treatment led to increased levels of cleaved PARP and caspase-3, markers associated with apoptosis .
属性
IUPAC Name |
(2,4-dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3S/c1-27-15-7-8-16(17(11-15)28-2)18(26)25-10-9-24-19(25)29-12-13-3-5-14(6-4-13)20(21,22)23/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJVFLHVIHFDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














